

# Application Notes and Protocols for URMC-099 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | URMC-099 |           |
| Cat. No.:            | B612249  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

URMC-099 is a brain-penetrant, orally bioavailable, small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] MLKs are key regulators of upstream mitogen-activated protein kinase (MAPK) signaling, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][4] These pathways are engaged in response to inflammatory stimuli and cellular stress and are implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases.[3][4] URMC-099 has demonstrated neuroprotective and anti-inflammatory properties in a variety of preclinical mouse models by modulating the activation state of microglia and inhibiting the production of pro-inflammatory mediators.[3][5][6] In addition to its primary target, MLK3, URMC-099 exhibits broad-spectrum activity, potently inhibiting other kinases involved in neuroinflammation, such as Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its favorable pharmacokinetic profile, including excellent CNS penetration, makes it a valuable tool for investigating neuroinflammatory processes and a potential therapeutic candidate.[2][5]

These application notes provide a summary of dosages and protocols for the use of **URMC-099** in various mouse models based on published preclinical studies.

# Data Presentation: URMC-099 Dosage in Mouse Models







The following table summarizes the administration protocols for **URMC-099** across different preclinical mouse models. The most commonly reported effective dose is 10 mg/kg administered via intraperitoneal injection.



| Mouse<br>Model                                                  | Pathologi<br>cal<br>Condition                                      | Dosage   | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y &<br>Duration                                                                          | Key Findings & Outcome s                                                                                                                                          | Referenc<br>e(s) |
|-----------------------------------------------------------------|--------------------------------------------------------------------|----------|-----------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| HIV-<br>Associated<br>Neurocogni<br>tive<br>Disorders<br>(HAND) | HIV-1 Tat<br>protein<br>exposure<br>in<br>somatosen<br>sory cortex | 10 mg/kg | Intraperiton<br>eal (i.p.)  | Twice daily, with 3 pre-treatment doses starting 36h before Tat injection.                                     | Reduced production of inflammato ry cytokines (TNF- $\alpha$ , IL-6), protected neuronal architectur e, and inhibited Tatmediated JNK phosphoryl ation.[1][2] [5] | [1][2][5]        |
| Perioperati ve Neurocogni tive Disorders (PND)                  | Tibial<br>fracture<br>with<br>intramedull<br>ary fixation          | 10 mg/kg | Intraperiton<br>eal (i.p.)  | Prophylacti c: 3 injections every 12h prior to surgery. Pilot: 3 injections pre-surgery and 2 injections post- | Prevented surgery-induced microgliosi s, blood-brain barrier (BBB) disruption, and cognitive impairment                                                           | [7][8]           |



|                                 |                                                    |          |                            | surgery,<br>every 12h.                                    | in memory<br>tasks<br>without<br>affecting<br>fracture<br>healing.[7]                                                                                                        |          |
|---------------------------------|----------------------------------------------------|----------|----------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Alzheimer'<br>s Disease<br>(AD) | APP/PS1<br>double-<br>transgenic<br>mice           | 10 mg/kg | Intraperiton<br>eal (i.p.) | Daily for 3 weeks.                                        | Facilitated amyloid-beta (Aβ) clearance, shifted microglial polarization to a protective M2 subtype, restored synaptic integrity, and reduced JNK pathway activation. [3][9] | [3][9]   |
| Multiple<br>Sclerosis<br>(MS)   | Experiment al Autoimmun e Encephalo myelitis (EAE) | 10 mg/kg | Intraperiton<br>eal (i.p.) | Twice daily, beginning after the onset of motor symptoms. | Prevented loss of hippocamp al postsynapti c structures, shifted microglia toward a                                                                                          | [10][11] |



|                                                      |                                                                      |          |                            |                                                    | less inflammato ry phenotype, and reversed deficits in hippocamp al- dependent contextual fear conditionin g.[10][11]   |      |
|------------------------------------------------------|----------------------------------------------------------------------|----------|----------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|------|
| Delirium<br>Superimpo<br>sed on<br>Dementia<br>(DSD) | Orthopedic<br>surgery in<br>APPSwDI/<br>mNos2-/-<br>(CVN-AD)<br>mice | 10 mg/kg | Intraperiton<br>eal (i.p.) | Prophylacti<br>c treatment<br>prior to<br>surgery. | Prevented inflammato ry activation of brain endothelial cells, BBB breakdown , synapse loss, and microglial activation. | [12] |

## **Signaling Pathway and Experimental Visualizations**

The following diagrams illustrate the mechanism of action of **URMC-099** and a general experimental workflow for its use in mouse models.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News Gelbard Lab University of Rochester Medical Center [urmc.rochester.edu]
- 7. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 12. URMC-099 prophylaxis prevents hippocampal vascular vulnerability and synaptic damage in an orthopedic model of delirium superimposed on dementia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for URMC-099 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612249#urmc-099-dosage-for-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com